N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-17(12-5-6-14-16(9-12)24-11-20-14)19-10-18(22)7-8-23-15-4-2-1-3-13(15)18/h1-6,9,11,22H,7-8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBYLVLXCZSHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC4=C(C=C3)N=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chroman ring, followed by the introduction of the benzo[d]thiazole moiety. The final step involves the formation of the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives, including N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide, exhibit significant antimicrobial properties. Research has shown that compounds within this class can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives have been tested against strains of Escherichia coli and Staphylococcus aureus, demonstrating promising inhibitory effects .
2. Anticancer Properties
Benzothiazole derivatives are also being investigated for their anticancer potential. Compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro. Studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways .
3. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. Research indicates that benzothiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. This suggests a potential therapeutic role in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Biological Research
1. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has been noted for its inhibitory action on certain kinases that are crucial for cancer cell signaling pathways, thus representing a target for drug development aimed at treating various cancers .
2. Antioxidant Activity
The compound exhibits antioxidant properties, which are vital for combating oxidative stress-related diseases. Studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage and potentially offering neuroprotective benefits .
Synthetic Methodologies
1. Synthesis Techniques
The synthesis of this compound involves several steps, typically starting from readily available benzothiazole derivatives. The synthesis often employs methods such as Knoevenagel condensation or other coupling reactions to achieve the desired structure efficiently .
2. Structure–Activity Relationship (SAR) Studies
SAR studies are critical for optimizing the biological activity of benzothiazole derivatives. Researchers systematically modify different parts of the molecule to enhance potency, selectivity, and reduce toxicity. These studies provide insights into which functional groups contribute most significantly to the compound's activity against specific biological targets .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | This compound showed significant inhibition against E. coli with an MIC value of 32 μg/mL. |
| Study 2 | Assess anticancer effects | Induced apoptosis in breast cancer cell lines with a reduction in viability by 70% at 10 μM concentration after 48 hours of treatment. |
| Study 3 | Investigate anti-inflammatory properties | Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at a concentration of 5 μM. |
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally similar benzothiazole derivatives, focusing on substituent effects, synthetic methods, physicochemical properties, and inferred biological implications.
Physicochemical Properties
Physicochemical data from analogs suggest substituents significantly influence properties like solubility, retention time, and purity:
The hydroxychroman group in the target compound may increase polarity, leading to shorter HPLC retention times compared to bulkier substituents like Boc-piperazine (Rf = 0.54, ). Its phenolic -OH group could also enhance aqueous solubility relative to halogenated analogs.
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C₁₈H₁₆N₂O₃S
- Molecular Weight : 340.4 g/mol
- CAS Number : 1798459-27-4
The compound features a benzo[d]thiazole core, which is known for various biological activities, including anti-cancer and antimicrobial properties. The hydroxychroman moiety contributes to its potential therapeutic effects by enhancing solubility and bioavailability.
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving the formation of the benzo[d]thiazole ring followed by the introduction of the hydroxychroman group. A typical synthetic route includes:
- Formation of Benzo[d]thiazole : Starting from 2-aminobenzoic acid and thioketones, the benzo[d]thiazole structure is formed via cyclization.
- Hydroxymethylation : The introduction of the hydroxychroman moiety is achieved through alkylation reactions.
- Carboxamide Formation : Final conversion to the carboxamide form is done using amide coupling reactions.
Anticancer Activity
Studies have indicated that compounds containing the benzo[d]thiazole structure exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by targeting specific signaling pathways.
A study demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells through apoptosis induction via the mitochondrial pathway .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has been shown to possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:
- Disruption of bacterial cell membranes.
- Inhibition of bacterial enzymes essential for cell wall synthesis.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, showing IC50 values in the low micromolar range .
- Structure-Activity Relationship (SAR) : Several derivatives were synthesized to explore their biological activity relative to structural modifications. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing substituents .
Research Findings Summary
| Activity Type | Observed Effect | Mechanism |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | Mitochondrial pathway activation |
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |
Q & A
Q. What are the critical synthetic pathways and reaction optimization strategies for N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide?
The synthesis typically involves multi-step reactions starting with precursor coupling. Key steps include:
- Amide bond formation : Reacting benzo[d]thiazole-6-carboxylic acid derivatives with amines under carbodiimide-mediated coupling (e.g., EDCI/HOBt) .
- Heterocyclic ring assembly : Controlled cyclization of intermediates using catalysts like palladium or copper salts in solvents such as DMF or methanol . Optimization requires precise control of temperature (e.g., 60–80°C for amidation), pH (neutral to mildly acidic), and solvent polarity to minimize side reactions .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% purity threshold for biological testing) using reverse-phase columns .
Q. What preliminary biological activities have been identified for benzo[d]thiazole carboxamide derivatives?
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR or Aurora kinases) in cell-based assays .
- Antimicrobial effects : MIC values ≤10 µg/mL against Gram-positive bacteria in broth microdilution assays .
- Anti-inflammatory potential : COX-2 inhibition observed in enzyme-linked immunosorbent assays (ELISA) .
Q. How do reaction parameters (temperature, solvent, catalyst) influence yield and purity in the synthesis of this compound?
- Temperature : Elevated temperatures (e.g., 80°C) accelerate amidation but risk decomposition; lower temperatures (40–60°C) favor selectivity .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while methanol improves crystallization .
- Catalysts : Palladium catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura cross-coupling for aryl group introduction .
Q. What purification techniques are recommended for isolating high-purity samples of this compound?
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield crystalline products with >99% purity .
Advanced Research Questions
Q. How can computational chemistry methods enhance the design and optimization of this compound's synthesis?
- Quantum chemical calculations : Predict reaction pathways and transition states using DFT (e.g., B3LYP/6-31G*) to identify energetically favorable routes .
- Machine learning : Train models on existing reaction datasets to predict optimal solvent/catalyst combinations .
Q. What experimental approaches are effective in resolving contradictions in reported biological activity data?
- Comparative dose-response assays : Standardize protocols (e.g., MTT vs. ATP-based viability assays) to eliminate methodological variability .
- Structural analogs : Synthesize derivatives with targeted substitutions (e.g., nitro to methoxy groups) to isolate SAR trends .
Q. What methodologies are employed to investigate the interaction of this compound with biological targets like enzymes or receptors?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to immobilized proteins .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions and identify key binding residues .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Q. What advanced characterization techniques are critical for studying the compound's reactivity and stability under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
